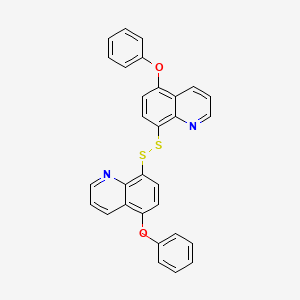
8,8'-Disulfanediylbis(5-phenoxyquinoline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-Disulfanediylbis(5-phenoxyquinoline) is a chemical compound known for its unique structure and properties It consists of two quinoline rings connected by a disulfide bond, with phenoxy groups attached to the quinoline rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Disulfanediylbis(5-phenoxyquinoline) typically involves the reaction of 5-phenoxyquinoline with a disulfide reagent. One common method is the oxidative coupling of 5-phenoxyquinoline using a disulfide-forming agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 8,8’-Disulfanediylbis(5-phenoxyquinoline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8,8’-Disulfanediylbis(5-phenoxyquinoline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as DTT or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8,8’-Disulfanediylbis(5-phenoxyquinoline) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 8,8’-Disulfanediylbis(5-phenoxyquinoline) involves its interaction with molecular targets such as proteasome isopeptidase Rpn11. By inhibiting this enzyme, the compound prevents the degradation of ubiquitinated proteins, leading to the accumulation of these proteins and the induction of apoptosis in cancer cells . The disulfide bond in the compound is crucial for its activity, as it can be reduced to release the active quinoline moieties.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used as an antimalarial drug.
5,5’-Disulfanediylbis(2-nitrobenzoic acid):
Uniqueness
8,8’-Disulfanediylbis(5-phenoxyquinoline) is unique due to its dual quinoline structure connected by a disulfide bond, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
138042-92-9 |
|---|---|
Fórmula molecular |
C30H20N2O2S2 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
5-phenoxy-8-[(5-phenoxyquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C30H20N2O2S2/c1-3-9-21(10-4-1)33-25-15-17-27(29-23(25)13-7-19-31-29)35-36-28-18-16-26(24-14-8-20-32-30(24)28)34-22-11-5-2-6-12-22/h1-20H |
Clave InChI |
HJBMVFGAHCTVFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C3C=CC=NC3=C(C=C2)SSC4=C5C(=C(C=C4)OC6=CC=CC=C6)C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
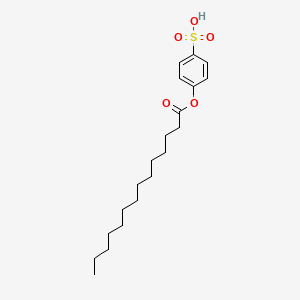

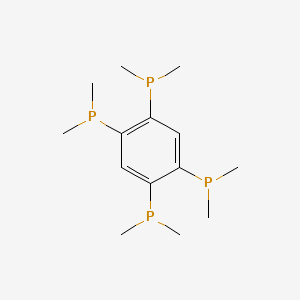
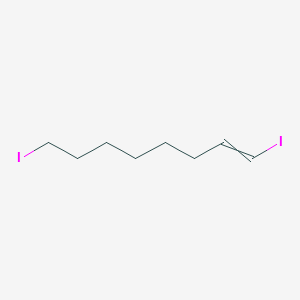
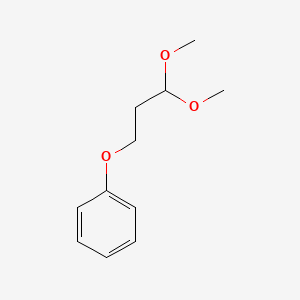
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
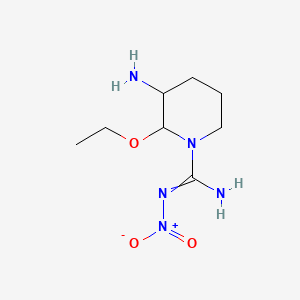
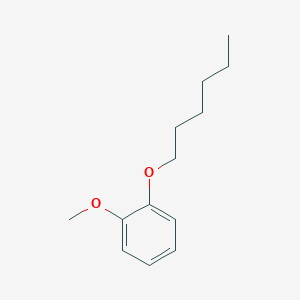
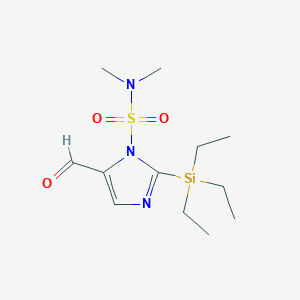
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
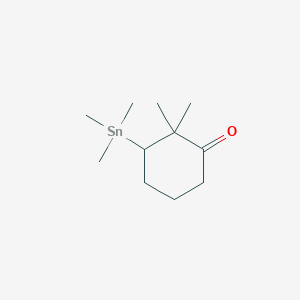
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
